(+)-Epicubenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

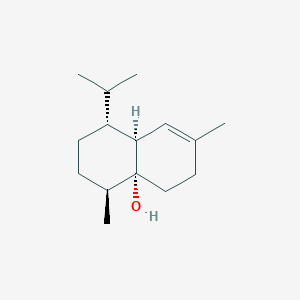

(+)-epicubenol is a carbobicyclic compound that is cis-decalin substituted by a propan-2-yl group at position 1, methyl groups at position 4 and 7, and a hydroxy group at position 4a, and containing a double bond between positions 7 and 8 (the 1R,4S,4aR,8aS diastereoisomer). It is a carbobicyclic compound, a sesquiterpenoid, a tertiary alcohol and a member of octahydronaphthalenes.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₅H₂₆O

- Molecular Weight : 222.37 g/mol

- IUPAC Name : (1R,4S,4aR,8aS)-4,7-dimethyl-1-(propan-2-yl)-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol

The compound features a carbobicyclic structure characterized by a cis-decalin framework with various substituents including a propan-2-yl group and multiple methyl groups .

Chemistry

This compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways. For instance, it can be synthesized from farnesyl pyrophosphate through specific terpene synthases.

| Application | Description |

|---|---|

| Precursor for Synthesis | Used in the production of complex terpenoids and other natural products. |

| Synthetic Routes | Involves cyclization reactions catalyzed by enzymes like epi-Cubenol synthase from Streptomyces griseus. |

Biology

In biological research, this compound has been studied for its role in the biosynthesis of terpenoids. It interacts with various enzymes involved in metabolic pathways, making it a subject of interest for understanding plant secondary metabolites .

| Biological Application | Description |

|---|---|

| Biosynthetic Studies | Investigated for its role in the production of other terpenoids. |

| Enzyme Interaction | Acts as a substrate or inhibitor in enzymatic reactions. |

Medicine

The medicinal properties of this compound are noteworthy. Research indicates potential antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents. The mechanism of action involves inhibition of DNA polymerase, which could suppress microbial growth effectively.

| Medical Application | Description |

|---|---|

| Antimicrobial Activity | Exhibits properties that inhibit the growth of bacteria and fungi. |

| Therapeutic Potential | Investigated for use in treating infections due to its inhibitory effects on DNA replication. |

Industry

In industrial applications, this compound is valued for its aromatic properties and is used in the fragrance and flavor industries. Its pleasant scent makes it suitable for use in perfumes and as a natural preservative in food products.

| Industrial Application | Description |

|---|---|

| Fragrance Industry | Used as a scent component in perfumes and cosmetics. |

| Natural Preservative | Explored for its potential to extend shelf life in food products. |

Case Studies

- Biosynthetic Pathways : A study highlighted the fermentation process using Streptomyces griseus to produce deuterated forms of this compound, demonstrating its utility in tracing biosynthetic pathways and pharmacokinetic investigations .

- Antimicrobial Research : Another investigation revealed that extracts containing this compound exhibited significant antimicrobial activity against various pathogens, supporting its potential application in developing new antimicrobial agents .

- Fragrance Development : Research into essential oils containing this compound showed promising results for use in natural fragrance formulations due to its favorable olfactory characteristics .

Analyse Des Réactions Chimiques

Enzyme-Mediated Reaction Branching

Mutagenesis studies on 10-epi-cubebol synthase (ScCubS) reveal how active-site residues control reaction pathways:

-

F211A Mutation : Redirects cyclization to produce 1,10-di-epi-cubenol (cadalane scaffold) instead of cubebane derivatives. Hydroxylation occurs at C6 due to disrupted steric blocking .

-

S206G Mutation : Shifts product profile to cadalanes (e.g., γ-cadinene, τ-cadinol) by destabilizing the G-helix hydrogen-bonding network .

Product Distribution in ScCubS Variants :

| Variant | Major Product | Yield (mg/L) | Secondary Products |

|---|---|---|---|

| WT | 10-epi-cubebol | 52.1 | Trace cadinanes |

| F211A | 1,10-di-epi-cubenol | 18.7 | γ-Cadinene, τ-Cadinol |

| S206G | Germacradien-4-ol | 7.59 | Multiple cadinanes (>80% total) |

Stability and Reactivity

-

Thermal Stability : (+)-Epicubenol remains stable under distillation conditions (150–200°C) but undergoes oxidative cleavage in the presence of K/Al₂O₃ to form bicyclogermacrane-1,8-dione .

-

Acid Sensitivity : Protonation at C4a-OH may trigger retro-cyclization, though this is mitigated in enzymatic environments by active-site stabilization .

Industrial and Biological Implications

-

Biocatalytic Potential : Engineered terpene synthases (e.g., F104Y variant) enable scalable production of this compound and analogs for fragrance and pharmaceutical applications .

-

Biological Role : Functions as a defense metabolite in Camellia sinensis against pathogens, with synergistic activity observed alongside other terpenoids .

Propriétés

Formule moléculaire |

C15H26O |

|---|---|

Poids moléculaire |

222.37 g/mol |

Nom IUPAC |

(1R,4S,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol |

InChI |

InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13+,14+,15+/m0/s1 |

Clé InChI |

COGPRPSWSKLKTF-GBJTYRQASA-N |

SMILES |

CC1CCC(C2C1(CCC(=C2)C)O)C(C)C |

SMILES isomérique |

C[C@H]1CC[C@@H]([C@@H]2[C@]1(CCC(=C2)C)O)C(C)C |

SMILES canonique |

CC1CCC(C2C1(CCC(=C2)C)O)C(C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.